

# SGC-CBP30 CREBBP/EP300 bromodomain function

**Author:** Smolecule Technical Support Team. **Date:** February 2026

**Compound Focus:** Sgc-cbp30

Cat. No.: S548917

[Get Quote](#)

## Molecular Mechanism of Action

CREBBP and EP300 are large, multi-domain proteins that possess histone acetyltransferase (HAT) activity and a single bromodomain. The bromodomain is a specialized module that "reads" acetylated lysine residues on histone tails (such as H3K27ac), thereby tethering the coactivators to specific, active genomic regions like enhancers and super-enhancers [1] [2].

**SGC-CBP30** acts as a **competitive antagonist** that occupies the acetyl-lysine binding pocket of the CBP/EP300 bromodomains [1]. This prevents the native interaction between the bromodomain and acetylated chromatin.



[Click to download full resolution via product page](#)

*Figure 1: Mechanism of **SGC-CBP30**. Under normal conditions, the CBP/EP300 bromodomain binds to acetylated histones, facilitating transcription. **SGC-CBP30** blocks this interaction, leading to gene suppression.*

The functional outcomes of this mechanism are:

- **Displacement from Chromatin:** CBP30 treatment causes the release of CBP/EP300 bromodomains from chromatin, as visualized by a reduction in chromatin-bound bromodomain-GFP fusion proteins [3].
- **Loss of Active Enhancer Marks:** Inhibition leads to a direct decrease in histone H3 lysine 27 acetylation (H3K27ac) and reduced chromatin accessibility at target promoters and enhancers [1].
- **Transcriptional Reprogramming:** The primary effect is the silencing of genes maintained by these enhancers, which are critical for sustaining cellular identity, such as somatic-specific genes during reprogramming or oncogenic transcription factors in cancer [1] [3] [2].

## Key Experimental Findings & Applications

The following table summarizes the major phenotypic effects of **SGC-CBP30** across different experimental models.

| Biological Context / Cell Type                                 | Observed Phenotype & Key Downregulated Targets                                                                                                                                                                                | Citation |
|----------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------|
| <b>Somatic Cell Reprogramming</b> (Human fibroblasts to iPSCs) | <b>Enhanced reprogramming efficiency</b> (2-3 fold alone, >10-fold with DOT1L inhibition). Acts early, accelerating silencing of <b>somatic-specific genes</b> (e.g., <b>PRRX1</b> ). Decreases H3K27ac at somatic enhancers. | [1]      |
| <b>Hematologic Cancers</b> (Multiple Myeloma, Leukemia)        | <b>Anti-proliferative, cell cycle arrest (G0/G1), apoptosis.</b> Direct suppression of <b>IRF4</b> and its target <b>MYC</b> ; disruption of the <b>GATA1/MYC</b> regulatory axis.                                            | [3] [2]  |
| <b>Immune Response</b> (Human Th17 cells)                      | <b>Suppression of IL-17A</b> production. More restricted transcriptional effect compared to pan-BET inhibitors. Potential therapeutic strategy for Th17-driven diseases (e.g., ankylosing spondylitis).                       | [4]      |
| <b>Regulatory T cells (Tregs)</b>                              | Reduced expression of <b>FOXP3</b> and Treg suppressive function mediators (LAG-3, CTLA-4), suggesting potential for cancer immunotherapy.                                                                                    | [5]      |

## Experimental Protocols

For researchers aiming to use **SGC-CBP30**, here are methodologies for key assays from the literature.

### Cellular Proliferation and Viability (GI50 Determination)

This protocol is used to assess the anti-proliferative effects of **SGC-CBP30**, particularly in cancer cell lines [3] [2].

- **Cell Seeding:** Plate cells in 96-well plates at a density optimized for linear growth over the assay period (e.g., 2,000-5,000 cells/well for suspension lines).

- **Compound Treatment:** 24 hours after seeding, treat cells with a dose range of **SGC-CBP30** (e.g., 0.1  $\mu\text{M}$  to 10  $\mu\text{M}$ ) and a DMSO vehicle control. Use at least triplicate wells per concentration.
- **Incubation:** Incubate cells for a defined period, typically **72-96 hours**.
- **Viability Quantification:** Measure cell viability using a standardized assay like CellTiter-Glo, which quantifies ATP as a proxy for metabolically active cells.
- **Data Analysis:** Calculate the percentage of growth inhibition relative to DMSO controls. The **GI50 value** (concentration for 50% growth inhibition) is determined using a non-linear regression curve fit.

## Assessing Early Reprogramming Efficiency

This flow cytometry-based assay measures the emergence of pluripotent cells at an early time point following **SGC-CBP30** treatment [1].

- **Initiate Reprogramming:** Transduce human fibroblasts with OSKM (OCT4, SOX2, KLF4, MYC) factors using lentiviral or non-integrating methods.
- **Compound Addition:** Add **SGC-CBP30** (e.g., 0.5  $\mu\text{M}$ ) or DMSO control to the culture medium **from day 1 post-transduction**.
- **Cell Harvesting:** On **day 6**, harvest the cells using enzymatic dissociation (e.g., TrypLE) to create a single-cell suspension.
- **Staining:** Stain the cells with a fluorescently conjugated antibody against the **cell surface pluripotency marker Tra-1-60**.
- **Flow Cytometry:** Analyze the stained cells using a flow cytometer. The percentage of **Tra-1-60-positive cells** in the **SGC-CBP30**-treated condition compared to the DMSO control quantifies the enhancement in early reprogramming.

## Chromatin Binding (NanoBRET Assay)

This assay quantitatively measures the displacement of CBP/EP300 bromodomains from histones in a cellular context [3] [5].

- **Cell Transfection:** Co-transfect HEK293 cells with two constructs:
  - A vector expressing **Histone H3.3 fused to a HaloTag**.
  - A vector expressing the **CBP bromodomain fused to NanoLuc (Nluc)**.
- **Ligand Addition:** Add the HaloTag ligand to the culture medium to enable energy transfer.
- **Compound Treatment:** Treat the transfected cells with a dose titration of **SGC-CBP30** (e.g., from nM to  $\mu\text{M}$  range).
- **BRET Measurement:** After an incubation period (e.g., 6-16 hours), measure both donor (Nluc) and acceptor (HaloTag) emission. Calculate the **BRET ratio** (acceptor emission / donor emission).

- **Analysis:** A dose-dependent decrease in the BRET ratio indicates that **SGC-CBP30** is disrupting the interaction between the CBP bromodomain and the histone substrate in living cells. An **EC50** value can be calculated from the curve.

## Important Considerations for Use

- **Specificity vs. Catalytic Inhibition:** The effects of **SGC-CBP30** are distinct from inhibiting the HAT catalytic activity of CBP/EP300. While bromodomain inhibition often enhances reprogramming, catalytic inhibition with compounds like A485 prevents it, suggesting separate functional roles for the different domains [1].
- **Concentration Guidance:** For a selective effect on CBP/EP300 bromodomains with minimal off-target BET family inhibition, use concentrations  $\leq 2.5 \mu\text{M}$  [3]. Cellular potency in NanoBRET assays shows an EC50 of  $\sim 0.28 \mu\text{M}$  [3].
- **Solubility and Storage:** **SGC-CBP30** is soluble in DMSO and should be stored at or below  $+4^\circ\text{C}$  [6]. Prepare stock solutions in DMSO and dilute into aqueous buffer immediately before use.

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Bromodomain inhibition of the coactivators CBP/EP300 ... [pmc.ncbi.nlm.nih.gov]
2. CREBBP/EP300 bromodomains are critical to sustain the ... [epigeneticsandchromatin.biomedcentral.com]
3. Bromodomain inhibition of the transcriptional coactivators ... [pmc.ncbi.nlm.nih.gov]
4. CBP30, a selective CBP/p300 bromodomain inhibitor ... [pmc.ncbi.nlm.nih.gov]
5. Regulatory T Cell Modulation by CBP/EP300 ... [pmc.ncbi.nlm.nih.gov]
6. SGC-CBP30 CREBBP, p300 27650-1 [bpsbioscience.com]

To cite this document: Smolecule. [SGC-CBP30 CREBBP/EP300 bromodomain function]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548917#sgc-cbp30-crebbp>]

ep300-bromodomain-function]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

#### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** info@smolecule.com

**Web:** www.smolecule.com